molecular formula C10H12 B166490 4-Ethylstyrene CAS No. 3454-07-7

4-Ethylstyrene

Cat. No.: B166490
CAS No.: 3454-07-7
M. Wt: 132.2 g/mol
InChI Key: WHFHDVDXYKOSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylstyrene, also known as 1-ethenyl-4-ethylbenzene, is an organic compound with the molecular formula C10H12. It is a derivative of styrene, where the ethyl group is substituted at the para position of the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 4-Ethylstyrene is the enzyme Styrene Monooxygenase (SMO) . SMO is a two-component flavoenzyme composed of a flavin adenine dinucleotide (FAD)-specific styrene epoxidase, StyA (the larger oxygenase domain) that catalyzes the epoxidation of C = C double bonds, and an NADH-specific flavin reductase, StyB (the smaller reductase domain) that catalyzes the two-electron reduction of FAD .

Mode of Action

This compound interacts with its target, SMO, by undergoing an enantioselective epoxidation . This process involves the conversion of the double bond in this compound to an epoxide group, which is a three-membered cyclic ether. This reaction is catalyzed by SMO and results in the formation of a new compound, α-ethylstyrene .

Biochemical Pathways

The interaction of this compound with SMO is part of a larger biochemical pathway known as side-chain oxygenation . This pathway involves the enzymatic conversion of styrene derivatives, like this compound, into more polar compounds through a series of oxidation reactions . The end products of this pathway can include styrene oxides, phenylacetaldehydes, or phenylacetic acids .

Result of Action

The enzymatic action on this compound results in the formation of α-ethylstyrene, a compound with different physical and chemical properties . This transformation could potentially alter the biological activity of this compound, although the specific effects would depend on the context in which this reaction occurs.

Action Environment

The action of this compound and its interaction with SMO can be influenced by various environmental factors. For instance, the activity of SMO can be affected by the presence of other substrates, the pH of the environment, and the temperature . Additionally, the stability of this compound may be influenced by factors such as light, heat, and the presence of oxygen.

Biochemical Analysis

Biochemical Properties

4-Ethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to reactive intermediates, aiding in their detoxification .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to disruptions in cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and inflammation, resulting in chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including liver and kidney damage. Studies have shown that high doses of this compound can lead to the accumulation of reactive intermediates, resulting in oxidative stress and tissue damage. Additionally, threshold effects have been observed, where certain doses of this compound can trigger adverse effects, while lower doses do not .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux and metabolite levels, particularly those related to oxidative stress and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as well as its potential to cause cellular damage .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Additionally, the compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylstyrene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of styrene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to form this compound using a catalyst such as iron oxide at high temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced through the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst at elevated temperatures, typically around 600-700°C, to yield this compound along with hydrogen gas as a byproduct .

Chemical Reactions Analysis

Types of Reactions

4-Ethylstyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can produce 4-ethylphenylethane using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid when reacted with sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sulfuric acid for sulfonation reactions.

Major Products Formed

Scientific Research Applications

4-Ethylstyrene has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

    Styrene: The parent compound of 4-ethylstyrene, used extensively in the production of polystyrene.

    Alpha-Methylstyrene: Another derivative of styrene, used in the production of specialty polymers with different properties.

    Vinyl Toluene: Similar to this compound but with a methyl group instead of an ethyl group at the para position.

Uniqueness of this compound

This compound is unique due to the presence of the ethyl group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where enhanced stability and specific reactivity are required .

Properties

IUPAC Name

1-ethenyl-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHDVDXYKOSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55757-90-9
Record name Poly(4-ethylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55757-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70188081
Record name 4-Ethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3454-07-7
Record name 4-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3454-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylstyrene
Reactant of Route 2
4-Ethylstyrene
Reactant of Route 3
4-Ethylstyrene
Reactant of Route 4
Reactant of Route 4
4-Ethylstyrene
Reactant of Route 5
4-Ethylstyrene
Reactant of Route 6
Reactant of Route 6
4-Ethylstyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.